Reported Potency Falls Below Conventional Lead-Like Thresholds
A public annotation from a chemogenomics curator on the original literature has flagged the reported in vitro potency of 1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea as IC50 = 28 µM, noting that this value is 'neither potent nor selective' [1]. In direct cross-study comparison with the most active 1,3,4-thiadiazol-2-yl urea AChE inhibitors, which achieve an IC50 of 1.17 µM for compound 6b [2], the target compound is over 23-fold weaker.
| Evidence Dimension | In vitro IC50 potency |
|---|---|
| Target Compound Data | IC50 = 28 µM (reported in literature, annotated via PubMed Commons) |
| Comparator Or Baseline | Compound 6b (a 1,3,4-thiadiazol-2-yl urea AChE inhibitor): IC50 = 1.17 ± 0.06 µM |
| Quantified Difference | Target compound is ~24-fold less potent than the comparator. |
| Conditions | Target: in vitro binding affinity against a rat receptor. Comparator: AChE inhibition assay using Amplite Fluorimetric kit. |
Why This Matters
A potency gap of over 20-fold against the in-class comparator means the target compound is unlikely to serve as a useful bioactive probe or drug lead without extensive optimization, directly impacting procurement value for chemical biology or medicinal chemistry programs.
- [1] PubMed Commons Annotation by Christopher Southan (2017) on the reported IC50 of 28 µM for 1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea. Hypothesis archive, PMID:27754406. View Source
- [2] Synthesis and in Vitro Evaluation of 1,3,4-Thiadiazol-2-yl Urea Derivatives as Novel AChE Inhibitors. Chem. Pharm. Bull. 2014, 62, 524-527. Table 1 lists compound 6b IC50 = 1.17 µM. View Source
